molecular formula C7H10BrNOS B13089276 (3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL

(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL

Katalognummer: B13089276
Molekulargewicht: 236.13 g/mol
InChI-Schlüssel: ANJLLLOSQAQWOO-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a brominated thiophene ring, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromothiophene.

    Amination: The brominated thiophene is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation processes, often optimized for yield and purity. These processes are typically carried out in batch or continuous reactors with precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form an amine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide, sodium methoxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. The brominated thiophene ring may contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3S)-3-Amino-3-(4-chloro(2-thienyl))propan-1-OL
  • (3S)-3-Amino-3-(4-fluoro(2-thienyl))propan-1-OL
  • (3S)-3-Amino-3-(4-iodo(2-thienyl))propan-1-OL

Uniqueness

(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Eigenschaften

Molekularformel

C7H10BrNOS

Molekulargewicht

236.13 g/mol

IUPAC-Name

(3S)-3-amino-3-(4-bromothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNOS/c8-5-3-7(11-4-5)6(9)1-2-10/h3-4,6,10H,1-2,9H2/t6-/m0/s1

InChI-Schlüssel

ANJLLLOSQAQWOO-LURJTMIESA-N

Isomerische SMILES

C1=C(SC=C1Br)[C@H](CCO)N

Kanonische SMILES

C1=C(SC=C1Br)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.